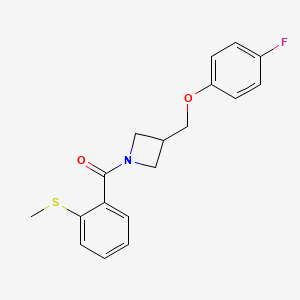
(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(2-(methylthio)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is part of a broader class of chemical entities that are of interest for their potential in material science and pharmaceutical applications. Compounds featuring azetidin-1-yl groups and substituted phenyl groups often exhibit intriguing chemical behaviors and biological activities, making them valuable for further investigation.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including substitution reactions. A typical synthesis approach might involve the preparation of boric acid ester intermediates with benzene rings through a series of substitution reactions, confirmed by techniques such as FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds is usually determined using X-ray diffraction and subjected to crystallographic and conformational analyses. Computational methods like density functional theory (DFT) are employed to calculate molecular structures, which are then compared with experimental values from X-ray diffraction. This approach helps to confirm the molecular geometry and understand the electronic structure of the compound (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be explored through their participation in various chemical reactions, including catalytic asymmetric additions and substitutions. These reactions often reveal the compound's functional group compatibility and reactivity towards different reagents, laying the groundwork for its potential applications in synthetic chemistry (Wang et al., 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior under different conditions. These properties are typically investigated through solvatochromism studies, crystallography, and thermal analysis, providing insights into the compound's stability, solubility in various solvents, and suitability for specific applications (Akkurt et al., 2003).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different classes of reagents, and stability under various chemical conditions, are fundamental to the compound's applications. Studies focusing on the compound's interaction with metals, reactivity in organic synthesis, and potential as a ligand or catalyst are particularly relevant. These properties can be elucidated through detailed spectroscopic analysis and reactivity studies (S. Nagaraju et al., 2018).
作用机制
While specific information on the mechanism of action of FPE-MTM is not available, similar compounds have been studied for their mechanisms of action. For example, [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone inhibits MAGL in a competitive mode with respect to the 2-AG substrate . In rodent brain, the compound time- and dose-dependently bound to MAGL, indirectly led to CB1 occupancy by raising 2-AG levels, and raised norepinephrine levels in cortex .
未来方向
While specific future directions for FPE-MTM are not available, similar compounds have shown potential therapeutic application in several central nervous system disorders . Thus, it is anticipated that the profile exhibited by these compounds will allow for precise modulation of 2-AG levels in vivo .
属性
IUPAC Name |
[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c1-23-17-5-3-2-4-16(17)18(21)20-10-13(11-20)12-22-15-8-6-14(19)7-9-15/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJHVOHNWNGRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CC(C2)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


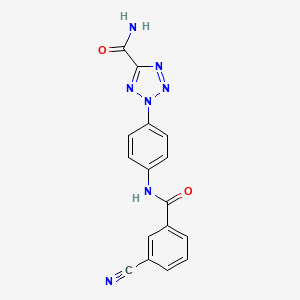
![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)
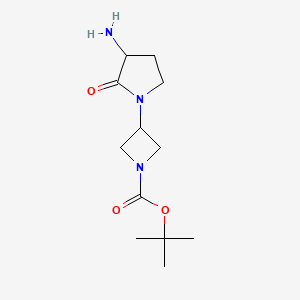
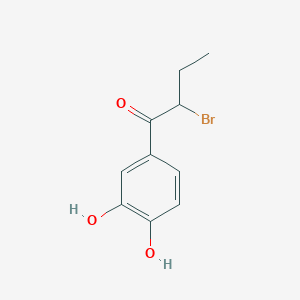

![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)

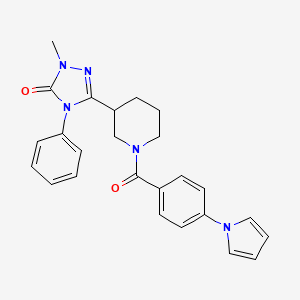


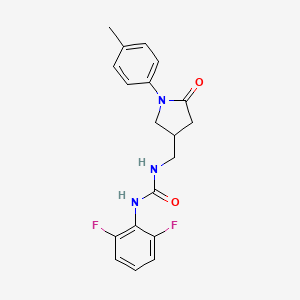
![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)